Low-Temperature Silicon Deposition: Branched Silane Architecture Enables Practical CVD Rates at 450 °C vs 850 °C for Silane
Tetrakis(dimethylsilyl)silane, as a branched perhydridooligosilane, enables practical silicon deposition rates at temperatures as low as 450 °C, whereas linear silanes such as silane (SiH4) and disilane (Si2H6) require temperatures above 850 °C for comparable deposition rates [1]. This reduced thermal budget is attributed to the lower energy barrier for dissociative adsorption of hydrogen atoms on terminal silicon atoms in branched silanes [1].
| Evidence Dimension | Minimum practical deposition temperature for silicon films |
|---|---|
| Target Compound Data | ~450 °C (class-level inference for branched perhydridooligosilanes) |
| Comparator Or Baseline | Silane (SiH4) and disilane (Si2H6): ~850 °C |
| Quantified Difference | 400 °C lower thermal budget |
| Conditions | Chemical vapor deposition of silicon films |
Why This Matters
Lower deposition temperatures reduce thermal stress on substrates, enable deposition on temperature-sensitive materials, and lower overall process energy costs, making tetrakis(dimethylsilyl)silane a preferred precursor for advanced semiconductor and photovoltaic manufacturing.
- [1] Gelest. 'Volatile Higher Silanes (Perhydridooligosilanes)'. Technical Brochure. View Source
